2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclobutyl ring substituted with an aminomethyl group and a hydroxypropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal typically involves multi-step organic reactions One common approach is the cyclization of suitable precursors followed by functional group modificationsThe hydroxypropanal moiety can be introduced via oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques such as crystallization or chromatography are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation conditions.
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The hydroxypropanal moiety can undergo redox reactions, modulating cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[1-(Aminomethyl)cyclobutyl]acetonitrile hydrochloride: Similar structure with a nitrile group instead of the hydroxypropanal moiety.
2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride: Contains an acetic acid group instead of the hydroxypropanal moiety.
Uniqueness
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal is unique due to its combination of a cyclobutyl ring with both aminomethyl and hydroxypropanal functionalities. This dual functionality allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]-2-hydroxypropanal |
InChI |
InChI=1S/C8H15NO2/c1-7(11,6-10)8(5-9)3-2-4-8/h6,11H,2-5,9H2,1H3 |
InChI Key |
CDHBKJUWZIGLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C1(CCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.